

Technical Guide: Synthesis and Properties of N-(4-Aminophenyl)-N-methylformamide

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: *N-(4-aminophenyl)-N-methylformamide*

CAS No.: 262368-26-3

Cat. No.: B7809501

[Get Quote](#)

Executive Summary

This technical guide details the synthesis, physicochemical properties, and handling of **N-(4-aminophenyl)-N-methylformamide** (CAS: 262368-26-3).[1] As a mono-protected derivative of N-methyl-p-phenylenediamine, this molecule serves as a critical intermediate in the development of tyrosine kinase inhibitors, high-performance polymers, and oxidative dye precursors.

The guide prioritizes a regioselective nitro-reduction pathway over direct formylation strategies to ensure structural integrity and high yield. It is designed for researchers requiring high-purity intermediates for structure-activity relationship (SAR) studies or scale-up optimization.

Part 1: Chemical Profile & Strategic Utility

Identity and Physicochemical Data[2]

- IUPAC Name: **N-(4-Aminophenyl)-N-methylformamide**[1][2][3]

- Common Names: 4-Amino-N-methylformanilide; p-Amino-N-methylformanilide
- CAS Number: 262368-26-3[1][2]
- Molecular Formula:

[3]
- Molecular Weight: 150.18 g/mol [1][2][3]

Property	Value	Source/Condition
Appearance	Off-white to pale brown solid	Recrystallized
Melting Point	115–116 °C	Experimental [1]
Boiling Point	~348 °C	Predicted (760 mmHg)
Solubility	DMSO, Methanol, Ethanol, Ethyl Acetate	Good
pKa (Amine)	~4.46	Predicted (Aniline nitrogen)

Structural Significance

The molecule features two distinct nitrogen centers:

- Free Primary Amine (): A nucleophilic handle available for acylation, alkylation, or diazotization.
- Formylated Secondary Amine (): A protected nitrogen. The formyl group reduces the electron density of the ring less than an acetyl group would, while preventing oxidation of the methyl-nitrogen center—a common issue with free N-methyl-p-phenylenediamines (which rapidly form Wurster's salts).

Part 2: Synthesis Protocol (Regioselective Route) Strategic Analysis: Why the Nitro-Reduction Route?

Direct formylation of N-methyl-p-phenylenediamine is operationally risky due to competing nucleophilicity between the primary (

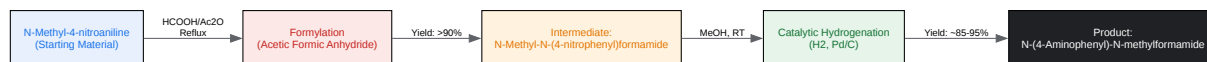
) and secondary (

) amines. To guarantee the formyl group is installed exclusively on the methyl-nitrogen, we utilize a Nitro-Protection Strategy.

Pathway:

- Precursor: N-Methyl-4-nitroaniline (commercially available or synthesized via nitration).
- Step 1 (Formylation): Conversion to N-methyl-N-(4-nitrophenyl)formamide.
- Step 2 (Reduction): Chemoselective reduction of the nitro group to the amine, leaving the formamide intact.

Visualization of Synthetic Pathway



[Click to download full resolution via product page](#)

Caption: Regioselective synthesis via nitro-reduction avoids isomer mixtures common in direct diamine formylation.

Detailed Experimental Procedures

Step 1: Synthesis of N-Methyl-N-(4-nitrophenyl)formamide

- Objective: Install the formyl group on the secondary amine.
- Reagents: N-Methyl-4-nitroaniline (1.0 eq), Formic Acid (98%, 5.0 eq), Acetic Anhydride (2.0 eq).
- Mechanism: In situ formation of Acetic Formic Anhydride (AFA), a highly reactive formylating agent [2].

Protocol:

- Preparation of AFA: In a dry flask under _____, add Formic Acid (5.0 eq) to Acetic Anhydride (2.0 eq) at 0°C. Stir for 30 minutes to generate the mixed anhydride.
- Addition: Add N-Methyl-4-nitroaniline (1.0 eq) dissolved in dry THF or DCM dropwise to the AFA solution.
- Reaction: Allow to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 1:1). The yellow starting material (_____) should convert to a new spot (_____).
- Workup: Quench with ice water. Extract with Ethyl Acetate (_____) [4] Wash organics with sat. _____ (to remove excess acid) and brine.
- Purification: Dry over _____ and concentrate. Recrystallize from Ethanol if necessary.
 - Expected Yield: 90–95%.
 - Note: The nitro group strongly deactivates the ring, preventing side reactions, while the secondary amine remains sufficiently nucleophilic for AFA.

Step 2: Catalytic Hydrogenation to N-(4-aminophenyl)-N-methylformamide

- Objective: Reduce _____ to _____ without hydrolyzing the formamide or reducing the aromatic ring.

- Reagents: Intermediate from Step 1, 10% Pd/C (5 mol%), Hydrogen gas (balloon or 1 atm), Methanol.

Protocol:

- Setup: Dissolve the nitro-formamide intermediate in Methanol (0.1 M concentration).
- Catalyst: Carefully add 10% Pd/C under an inert atmosphere (Argon/Nitrogen) to avoid ignition.
- Reduction: Purge the system with
gas. Stir vigorously under
(1 atm balloon is usually sufficient) at room temperature.
- Monitoring: Reaction is typically complete in 2–4 hours. Monitor for the disappearance of the nitro compound. The product is an amine and may streak on silica; use amine-treated plates or add 1%
to the eluent.
- Workup: Filter the mixture through a Celite pad to remove the catalyst. Do not let the catalyst dry out (fire hazard). Wash the pad with Methanol.
- Isolation: Concentrate the filtrate under reduced pressure. The product is often obtained as an off-white solid.
 - Validation:
NMR should show the disappearance of the formyl proton shift? No, the formyl proton remains (singlet/doublet ~8.3 ppm). The aromatic protons will shift upfield due to the change from electron-withdrawing
to electron-donating
. A broad singlet (
) will appear around 3.5–5.0 ppm.

Part 3: Properties and Stability Insights

Rotamerism

Like most formamides, this molecule exists as a mixture of cis and trans rotamers (E/Z isomers) around the

amide bond.

- NMR Observation: You will likely see dual peaks for the N-methyl group and the formyl proton in

NMR (e.g., two singlets for

in a ratio of ~3:1 or 4:1). This is not an impurity; it is an intrinsic property of the amide bond [3].

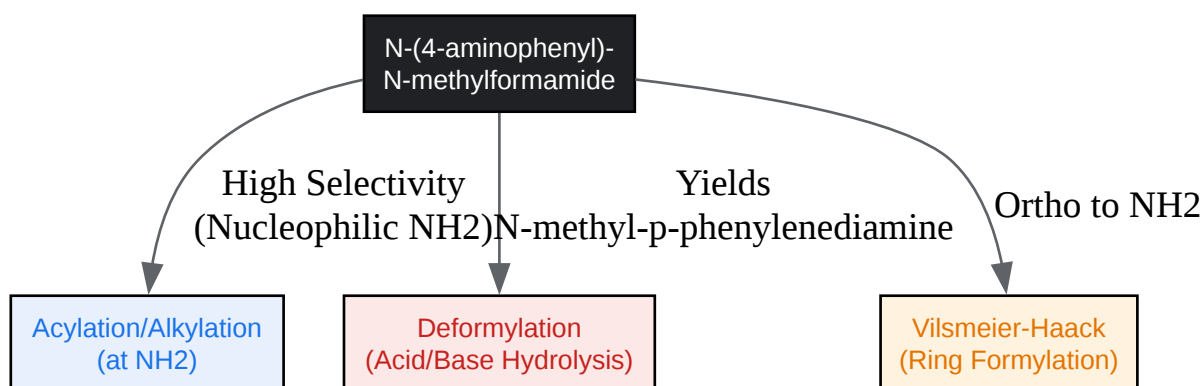
Stability and Storage

- Oxidation Sensitivity: While the formyl group protects the secondary nitrogen, the primary aniline (

) is susceptible to air oxidation, turning the solid brown over time.

- Recommendation: Store under Argon at -20°C.
- Hydrolysis: The formamide bond is labile under strongly acidic or basic conditions, particularly at elevated temperatures.
 - Constraint: Avoid refluxing in dilute HCl or NaOH unless deprotection is intended.

Reactivity Logic



[Click to download full resolution via product page](#)

Caption: The primary amine is the dominant nucleophile, allowing selective extension of the molecule.

References

- Reddy, P. G., et al. (2000). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. *Tetrahedron Letters*.
- Wikipedia. (n.d.). N-Methylformamide - Structure and Properties. Retrieved February 16, 2026, from [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Buy N-(4-aminophenyl)-N-methylformamide | 262368-26-3 [[smolecule.com](#)]
- 2. Formamide,N-(4-aminophenyl)-N-methyl- | 262368-26-3 [[chemicalbook.com](#)]
- 3. Formamide, N-[(4-aminophenyl)methyl]- (9CI) | C₈H₁₀N₂O | CID 10866519 - PubChem [[pubchem.ncbi.nlm.nih.gov](#)]
- 4. [mdpi.com](#) [[mdpi.com](#)]
- To cite this document: BenchChem. [Technical Guide: Synthesis and Properties of N-(4-Aminophenyl)-N-methylformamide]. BenchChem, [2026]. [Online PDF]. Available at:

[\[https://www.benchchem.com/product/b7809501/docs#technical-guide-synthesis-and-properties-of-n-4-aminophenyl-n-methylformamide\]](https://www.benchchem.com/product/b7809501/docs#technical-guide-synthesis-and-properties-of-n-4-aminophenyl-n-methylformamide)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)